molecular formula C26H25N3O3 B2718457 3-(4-(dimethylamino)phenyl)-2-phenyl-5-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione CAS No. 1005159-61-4

3-(4-(dimethylamino)phenyl)-2-phenyl-5-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione

Cat. No.: B2718457
CAS No.: 1005159-61-4
M. Wt: 427.504
InChI Key: MTHKDCZYNZGXGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-(Dimethylamino)phenyl)-2-phenyl-5-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is a complex organic molecule with distinctive structural features. This compound is characterized by the presence of an isoxazole ring fused to a pyrrolo structure and substituted with various aromatic groups, making it an intriguing subject for study in both organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(dimethylamino)phenyl)-2-phenyl-5-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione typically involves a multi-step process:

  • Formation of Isoxazole Ring: : Starting with the preparation of isoxazole intermediates through cycloaddition reactions.

  • Substitution Reactions: : Incorporating the dimethylamino, phenyl, and o-tolyl groups via electrophilic aromatic substitution.

  • Ring Fusion: : Cyclization and fusion of the isoxazole ring to the pyrrolo structure under controlled reaction conditions, involving catalysts and solvents specific to the reactions.

Industrial Production Methods

Industrial production may rely on scalable synthetic routes with optimized yields and purity levels. These methods often involve automated synthesis reactors, stringent control over reaction parameters, and continuous monitoring to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-(4-(Dimethylamino)phenyl)-2-phenyl-5-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione participates in various chemical reactions:

  • Oxidation: : The compound can undergo oxidation reactions, leading to modifications in its aromatic substituents or ring structure.

  • Reduction: : Reduction reactions can alter the functional groups attached to the core structure, affecting its reactivity and stability.

  • Substitution: : Electrophilic or nucleophilic substitution can occur at different positions on the aromatic rings and isoxazole moiety.

Common Reagents and Conditions

Typical reagents include strong oxidizing agents, reducing agents like sodium borohydride, and various nucleophiles/electrophiles. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents such as acetonitrile or dichloromethane.

Major Products

The products of these reactions vary based on the specific reagents and conditions used but can include oxidized derivatives, reduced analogs, and substituted compounds with modified functional groups.

Scientific Research Applications

3-(4-(Dimethylamino)phenyl)-2-phenyl-5-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione has a broad range of applications:

  • Chemistry: : Used as a building block in the synthesis of more complex molecules and materials.

  • Biology: : Its structural properties make it a candidate for studying protein-ligand interactions and enzyme inhibition.

  • Medicine: : Investigated for potential therapeutic applications, including anti-inflammatory and anticancer properties.

  • Industry: : Utilized in the production of specialty chemicals and advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action often involves interaction with specific molecular targets:

  • Molecular Targets: : Enzymes, receptors, or nucleic acids are common targets.

  • Pathways: : The compound can modulate biochemical pathways through competitive or non-competitive inhibition, binding to active sites, or altering the conformation of target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Aminophenyl)-2-phenyl-5-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione

  • 3-(4-Hydroxyphenyl)-2-phenyl-5-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione

Uniqueness

  • Structural Differences: : The presence of the dimethylamino group in 3-(4-(dimethylamino)phenyl)-2-phenyl-5-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione imparts unique electronic properties and reactivity patterns.

  • Functional Implications: : These differences can influence the compound’s biological activity, making it distinct in its applications and effects compared to other similar compounds.

By delving into the intricacies of this compound, we can appreciate its multifaceted role across various scientific disciplines and its potential in advancing research and industrial applications.

Properties

IUPAC Name

3-[4-(dimethylamino)phenyl]-5-(2-methylphenyl)-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O3/c1-17-9-7-8-12-21(17)28-25(30)22-23(18-13-15-19(16-14-18)27(2)3)29(32-24(22)26(28)31)20-10-5-4-6-11-20/h4-16,22-24H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTHKDCZYNZGXGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C3C(N(OC3C2=O)C4=CC=CC=C4)C5=CC=C(C=C5)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.